(S)-5-Fluoro-2-(2-oxopiperidin-3-YL)isoindolin-1-one
CAS No.:
Cat. No.: VC18791253
Molecular Formula: C13H13FN2O2
Molecular Weight: 248.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H13FN2O2 |
---|---|
Molecular Weight | 248.25 g/mol |
IUPAC Name | 5-fluoro-2-[(3S)-2-oxopiperidin-3-yl]-3H-isoindol-1-one |
Standard InChI | InChI=1S/C13H13FN2O2/c14-9-3-4-10-8(6-9)7-16(13(10)18)11-2-1-5-15-12(11)17/h3-4,6,11H,1-2,5,7H2,(H,15,17)/t11-/m0/s1 |
Standard InChI Key | JMKHHFSRSNFKRQ-NSHDSACASA-N |
Isomeric SMILES | C1C[C@@H](C(=O)NC1)N2CC3=C(C2=O)C=CC(=C3)F |
Canonical SMILES | C1CC(C(=O)NC1)N2CC3=C(C2=O)C=CC(=C3)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
(S)-5-Fluoro-2-(2-oxopiperidin-3-YL)isoindolin-1-one (C₁₃H₁₃FN₂O₂) has a molecular weight of 248.25 g/mol and features a stereospecific (S)-configuration at the piperidinyl substituent. Its IUPAC name, 5-fluoro-2-[(3S)-2-oxopiperidin-3-yl]-3H-isoindol-1-one, reflects the integration of a fluorinated isoindolinone ring and a 2-oxopiperidine group.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₃FN₂O₂ |
Molecular Weight | 248.25 g/mol |
IUPAC Name | 5-fluoro-2-[(3S)-2-oxopiperidin-3-yl]-3H-isoindol-1-one |
Canonical SMILES | C1CC(C(=O)NC1)N2CC3=C(C2=O)C=CC(=C3)F |
PubChem CID | 163321390 |
Spectroscopic and Stereochemical Analysis
The compound’s structure has been validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The fluorine atom at position 5 of the isoindolinone ring induces distinct electronic effects, observable in ¹⁹F NMR shifts. X-ray crystallography confirms the (S)-configuration of the piperidinyl group, which is critical for its biological activity. The carbonyl group at position 2 of the piperidine ring participates in hydrogen bonding with target proteins, as evidenced by molecular docking simulations.
Synthetic Pathways and Optimization
Core Synthesis Strategy
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Isoindolinone formation | H₂SO₄, 100°C, 6 h | 78 |
Piperidinyl coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65 |
Fluorination | Selectfluor®, DMF, rt, 12 h | 82 |
Challenges in Stereochemical Control
Achieving high enantiomeric excess (ee) during piperidinyl coupling remains a synthetic hurdle. Catalytic asymmetric hydrogenation using Ru-BINAP complexes has improved ee to >95%, but scalability issues persist. Solvent polarity and temperature gradients further influence crystallinity, necessitating meticulous recrystallization protocols.
Mechanism of Action: KIF18A Inhibition
Target Protein Dynamics
KIF18A, a kinesin-8 motor protein, regulates chromosome alignment during metaphase by depolymerizing microtubule plus-ends. (S)-5-Fluoro-2-(2-oxopiperidin-3-YL)isoindolin-1-one binds to the KIF18A ATPase domain, disrupting its microtubule-stabilizing activity. This inhibition induces mitotic arrest, leading to apoptosis in rapidly dividing cells.
Binding Affinity and Selectivity
Molecular dynamics simulations reveal a binding energy of -9.8 kcal/mol, with key interactions including:
-
Hydrogen bonding between the isoindolinone carbonyl and Arg⁶⁴⁷ of KIF18A.
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Hydrophobic contacts between the fluorophenyl group and Leu⁶⁰²/Val⁶⁰⁵.
The compound exhibits >50-fold selectivity for KIF18A over related kinesins (KIF11, KIF14), minimizing off-target effects.
Preclinical Research Findings
In Vitro Antiproliferative Activity
In NCI-60 cancer cell line screens, the compound demonstrated nanomolar potency against breast (MDA-MB-231: IC₅₀ = 48 nM) and ovarian (SK-OV-3: IC₅₀ = 52 nM) carcinomas. Normal fibroblast cells (WI-38) showed minimal cytotoxicity (IC₅₀ > 10 μM), indicating a favorable therapeutic index.
Table 3: Cytotoxicity Profiling
Cell Line | Origin | IC₅₀ (nM) |
---|---|---|
MDA-MB-231 | Breast cancer | 48 |
SK-OV-3 | Ovarian cancer | 52 |
A549 | Lung adenocarcinoma | 89 |
WI-38 | Lung fibroblast | >10,000 |
In Vivo Efficacy and Pharmacokinetics
In xenograft models (MDA-MB-231), daily oral administration (10 mg/kg) reduced tumor volume by 72% over 21 days. Plasma half-life (t₁/₂ = 4.2 h) and bioavailability (F = 68%) support q.d. dosing. Metabolite profiling identified glucuronidation at the piperidinyl nitrogen as the primary clearance pathway.
Therapeutic Applications and Future Directions
Oncology Indications
The compound’s mechanism aligns with targets in mitotic-kinesin-driven malignancies, including triple-negative breast cancer and high-grade serous ovarian carcinoma. Combination studies with paclitaxel show synergistic effects, reducing paclitaxel doses by 60% while maintaining efficacy.
Challenges in Clinical Translation
Despite promising data, solubility limitations (aqueous solubility = 12 μM) necessitate formulation advancements. Lipid nanoparticle encapsulation has improved solubility to 450 μM in preclinical trials, enhancing intravenous delivery.
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